(E,E)-1,3,3-Trimethyl-2-(3-methyl-1,3-hexadien-5-ynyl)cyclohexene
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Description
(E,E)-1,3,3-Trimethyl-2-(3-methyl-1,3-hexadien-5-ynyl)cyclohexene is a chemical compound that contains a total of 38 bonds: 16 non-H bonds, 4 multiple bonds, 2 rotatable bonds, 3 double bonds, 1 triple bond, and 1 six-membered ring . It consists of 22 Hydrogen atoms and 16 Carbon atoms .
Molecular Structure Analysis
The molecular structure of (E,E)-1,3,3-Trimethyl-2-(3-methyl-1,3-hexadien-5-ynyl)cyclohexene can be analyzed using its structure data file, which can be imported into most chemistry software for further analysis . The molecule contains a six-membered cyclohexene ring, with two double bonds and one triple bond in the side chain .Scientific Research Applications
Gas Phase Ionization and Molecular Structure Analysis
The structure of ionized 1,5-hexadiene in the gas phase reveals insights into molecular ion formation and spontaneous rearrangement mechanisms, providing a foundation for understanding the behavior of complex hydrocarbons like (E,E)-1,3,3-Trimethyl-2-(3-methyl-1,3-hexadien-5-ynyl)cyclohexene. This research highlights the transformation of 1,5-hexadiene cation to cyclohexene cation via a Cope rearrangement, emphasizing the importance of molecular structure analysis in chemical ionization processes (Haiqing Hu & Paul G. Wenthold, 2001).
Synthetic Applications in Organic Chemistry
Conversion of methyl ketones into terminal alkynes, including structures resembling (E,E)-1,3,3-Trimethyl-2-(3-methyl-1,3-hexadien-5-ynyl)cyclohexene, demonstrates the versatility of these compounds in synthetic organic chemistry. This process, involving decarboxylation and phosphonation, showcases the potential of such hydrocarbons in creating complex molecular structures (E. Negishi, A. King, & J. Tour, 2003).
Polymer Science and Stereochemical Complexity
Cyclopolymerization studies involving nonconjugated dienes lead to poly(methylene-1,3-cycloalkanes), illuminating a pathway to stereochemically complex polymers. These findings illustrate the potential of compounds like (E,E)-1,3,3-Trimethyl-2-(3-methyl-1,3-hexadien-5-ynyl)cyclohexene in generating new materials with unique physical properties (Joseph B. Edson & G. Coates, 2009).
Understanding Chemical Reactivity and Structural Influence
The synthesis and characterization of isotactic 1,2-poly(E-3-methyl-1,3-pentadiene) highlight the influence of monomer structure on polymerization stereoselectivity, providing insights into the reactivity of similar hydrocarbons. This research underscores the role of molecular structure in determining the properties of polymers and related materials (G. Ricci et al., 2009).
properties
IUPAC Name |
1,3,3-trimethyl-2-[(1E,3E)-3-methylhexa-1,3-dien-5-ynyl]cyclohexene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22/c1-6-8-13(2)10-11-15-14(3)9-7-12-16(15,4)5/h1,8,10-11H,7,9,12H2,2-5H3/b11-10+,13-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHBEOMOYZVQPM-OGFJCPFKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC#C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C#C)/C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40476503 |
Source
|
Record name | (E,E)-1,3,3-Trimethyl-2-(3-methyl-1,3-hexadien-5-ynyl)cyclohexene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40476503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E,E)-1,3,3-Trimethyl-2-(3-methyl-1,3-hexadien-5-ynyl)cyclohexene | |
CAS RN |
25576-25-4 |
Source
|
Record name | (E,E)-1,3,3-Trimethyl-2-(3-methyl-1,3-hexadien-5-ynyl)cyclohexene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40476503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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